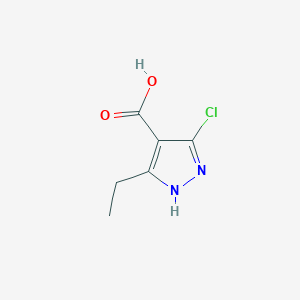
5-chloro-3-ethyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
5-chloro-3-ethyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C7H9ClN2O2 . It is a solid substance at 20°C . This compound is an effective synthetic reagent used for the synthesis of antimicrobial compounds .
Synthesis Analysis
The synthesis of pyrazole derivatives like 5-chloro-3-ethyl-1H-pyrazole-4-carboxylic acid involves several methods. One common method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The compound can also be synthesized by reacting 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base, followed by a reaction with formic ester in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of 5-chloro-3-ethyl-1H-pyrazole-4-carboxylic acid is characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . The compound has a molecular weight of 188.61 .Chemical Reactions Analysis
Pyrazole derivatives like 5-chloro-3-ethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions. For instance, they can participate in a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
5-chloro-3-ethyl-1H-pyrazole-4-carboxylic acid is a solid substance at 20°C with a melting point of approximately 164°C . It is soluble in some polar organic solvents like chloroform, dichloromethane, and alcohol solvents, but insoluble in water .Applications De Recherche Scientifique
Cross-Coupling Reactions
Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates, closely related to 5-chloro-3-ethyl-1H-pyrazole-4-carboxylic acid, have been used as precursors in Sonogashira-type cross-coupling reactions. These reactions produce various alkynyl-4-(ethoxycarbonyl)pyrazoles, leading to different condensed pyrazoles like pyrano[4,3-c]pyrazol-4(1H)-ones and pyrazolo[4,3-c]pyridin-4-ones. This demonstrates the utility of such compounds in the synthesis of complex heterocyclic structures (Arbačiauskienė et al., 2011).
Potential in Nonlinear Optics (NLO)
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and characterized for their optical nonlinearity. Specifically, compounds with a carboxylic acid group and ester substituent exhibited significant nonlinearity, indicating their potential use in optical limiting applications (Chandrakantha et al., 2013).
Synthesis of Novel Heterocycles
The compound has been utilized in the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylates through condensation with activated carbonyl groups. This process is significant for preparing new N-fused heterocycles (Ghaedi et al., 2015).
Anticancer Properties
Pyrazole derivatives, including structures related to 5-chloro-3-ethyl-1H-pyrazole-4-carboxylic acid, have been studied for their anticancer properties. These compounds have been found to exhibit potent antiproliferative activity in vitro, suggesting their potential in cancer treatment (Jose, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
3-chloro-5-ethyl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-3-4(6(10)11)5(7)9-8-3/h2H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMOVTFGQWYFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-ethyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1432509.png)
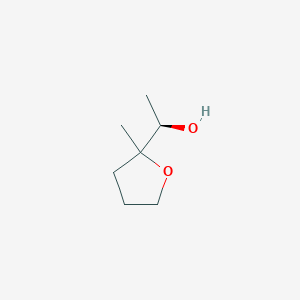



![2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B1432516.png)
![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B1432517.png)
![Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate](/img/structure/B1432519.png)
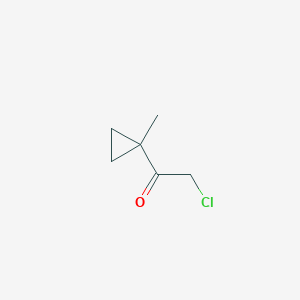
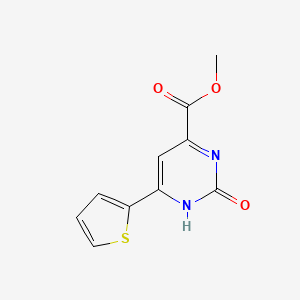

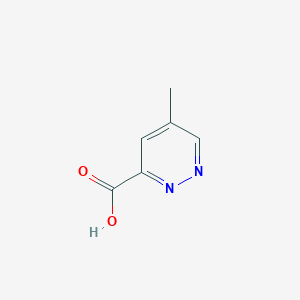
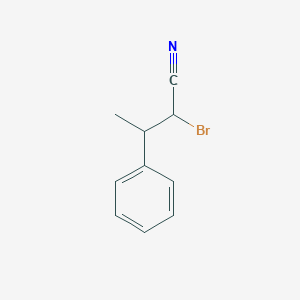
![5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1432531.png)